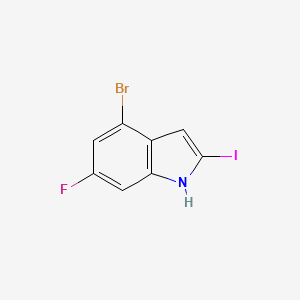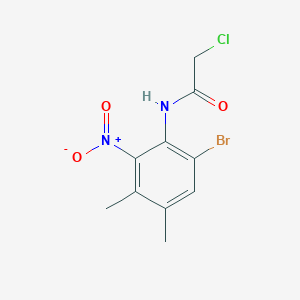
Methyl S-trityl-L-cysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl S-trityl-L-cysteinate is a chemical compound with the molecular formula C23H23NO2S. It is a derivative of L-cysteine, where the sulfur atom is protected by a trityl group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl S-trityl-L-cysteinate typically involves the protection of the thiol group of L-cysteine with a trityl group and the esterification of the carboxyl group with methanol. The general synthetic route can be summarized as follows:
Protection of Thiol Group: L-cysteine is reacted with trityl chloride in the presence of a base such as pyridine or triethylamine to form S-trityl-L-cysteine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl S-trityl-L-cysteinate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The trityl group can be removed under reductive conditions to regenerate the free thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: L-cysteine or its derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Methyl S-trityl-L-cysteinate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including inhibitors of enzymes such as kinesin Eg5.
Biochemistry: The compound is employed in studies involving protein modification and peptide synthesis.
Pharmacology: It serves as a lead compound in the development of anticancer agents due to its ability to inhibit specific molecular targets.
Industrial Applications: This compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl S-trityl-L-cysteinate involves its interaction with specific molecular targets. For instance, it inhibits the activity of kinesin Eg5, a motor protein essential for mitotic spindle formation. By binding to the Eg5 pocket, this compound disrupts the normal function of the protein, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
S-trityl-L-cysteine: Similar in structure but lacks the methyl ester group.
S-allyl-L-cysteine: Contains an allyl group instead of a trityl group.
S-benzyl-L-cysteine: Features a benzyl group in place of the trityl group.
Uniqueness
Methyl S-trityl-L-cysteinate is unique due to its dual protection of the thiol and carboxyl groups, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in synthetic chemistry and a potent inhibitor in pharmacological studies .
特性
分子式 |
C23H23NO2S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m0/s1 |
InChIキー |
DXUZZMIANHJYIU-NRFANRHFSA-N |
異性体SMILES |
COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
正規SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


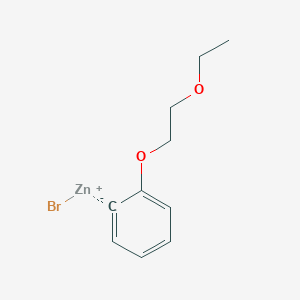
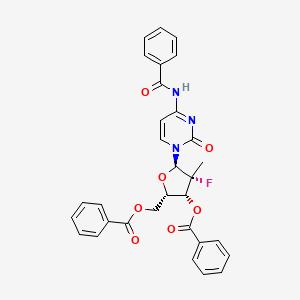

![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
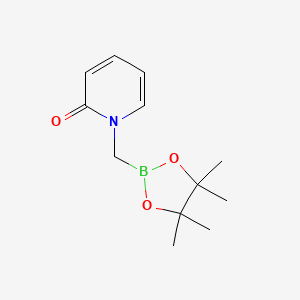
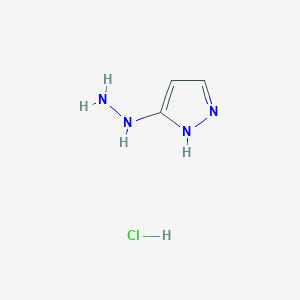
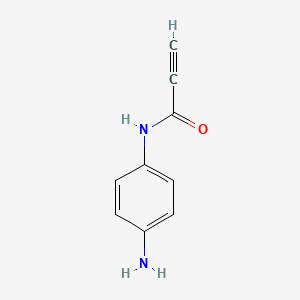
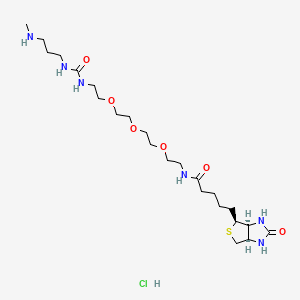


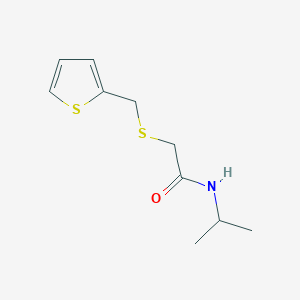
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
